molecular formula C7H10ClN3O2 B13070951 (2R)-2-amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid

(2R)-2-amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid

Cat. No.: B13070951
M. Wt: 203.62 g/mol
InChI Key: GRNAIJIHJVFQFX-SCSAIBSYSA-N
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Description

(2R)-2-amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid is a compound that belongs to the class of amino acids It contains an imidazole ring substituted with a chlorine atom and a methyl group, making it a unique derivative of amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting glyoxal with ammonia and formaldehyde in the presence of a catalyst.

    Chlorination: The imidazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Methylation: The chlorinated imidazole is methylated using methyl iodide or dimethyl sulfate.

    Amino Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

(2R)-2-amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The imidazole ring plays a crucial role in these interactions, often acting as a key binding site.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chloro-1-methyl-1H-imidazol-2-yl)acetonitrile: A compound with a similar imidazole ring structure but different functional groups.

    1-(5-chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1H-imidazol-2-yl)-propenone: Another derivative with additional aromatic rings and functional groups.

Uniqueness

(2R)-2-amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid is unique due to its specific combination of an amino acid backbone with a chlorinated and methylated imidazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

(2R)-2-amino-3-(5-chloro-1-methylimidazol-2-yl)propanoic acid

InChI

InChI=1S/C7H10ClN3O2/c1-11-5(8)3-10-6(11)2-4(9)7(12)13/h3-4H,2,9H2,1H3,(H,12,13)/t4-/m1/s1

InChI Key

GRNAIJIHJVFQFX-SCSAIBSYSA-N

Isomeric SMILES

CN1C(=CN=C1C[C@H](C(=O)O)N)Cl

Canonical SMILES

CN1C(=CN=C1CC(C(=O)O)N)Cl

Origin of Product

United States

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